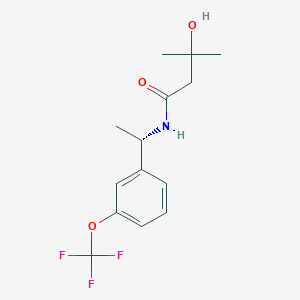
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one, also known as 3-APM or 3-APMeth, is an organic compound that is a derivative of the aminopyrrolidines family. It is a synthetic compound that has been used in scientific research for a variety of purposes, including studying the effects of drugs on the body, understanding the mechanisms of action of certain drugs, and as an alternative to other drugs in laboratory experiments.
科学的研究の応用
Spectroscopic Probes for Zn2+-Protein Interactions
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one and its related compounds have been explored as sensitive spectroscopic probes for Zn2+-protein interactions. These compounds, due to their structural characteristics, are able to form complexes with Zn2+, which can be utilized for the rapid spectrophotometric determination of the affinity of a protein for Zn2+. This application is critical for understanding and characterizing the binding dynamics and structural biochemistry of zinc proteins (Jefferson, Hunt, & Ginsburg, 1990).
Water-soluble Aminoxyls Synthesis
Research has also focused on the synthesis of water-soluble aminoxyls derived from aminopyrrolidinyl methanesulfonate structures. These compounds exhibit solubility in water and potential for association in other solvents, indicative of their chemical versatility and potential for various applications in chemical biology and materials science (Marx & Rassat, 2002).
Chemical Transformations in Organic Synthesis
The aminopyrrolidin-1-yl moiety serves as a critical intermediate in the synthesis of diverse organic compounds. For instance, 3-Aminopyrrolidin-2-ones, which share a structural motif with the compound of interest, have been involved in reactions leading to the formation of azomethines and further transformation into N-substituted aminopyrrolidin-2-ones. Such chemical transformations are fundamental in the synthesis of pharmaceuticals and complex organic molecules (Kostyuchenko et al., 2009).
Antibacterial Agents Synthesis
The compound and its analogues have been investigated for their role in synthesizing antibacterial agents. Specifically, modifications of the aminopyrrolidinyl group at certain positions on the naphthyridine nucleus have led to compounds with significant antibacterial activity, highlighting the molecule's utility in developing new therapeutics (Egawa et al., 1984).
Asymmetric Synthesis and Organocatalysis
In the realm of asymmetric synthesis and organocatalysis, the aminopyrrolidinyl moiety has been utilized to develop novel methodologies for the enantioselective synthesis of important organic compounds. This includes the synthesis of syn/anti-1,3-amino alcohols, which are valuable building blocks in organic synthesis and drug development (Jha, Kondekar, & Kumar, 2010).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-2-3-5-12(10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVCVUIWDLFVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)



![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)
